Tribenzyl[(furan-2-carbonyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tribenzyl[(furan-2-carbonyl)oxy]stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The specific structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and three benzyl groups attached to the tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tribenzyl[(furan-2-carbonyl)oxy]stannane typically involves the reaction of tribenzylstannane with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Tribenzylstannane+Furan-2-carbonyl chloride→this compound+HCl
The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Eigenschaften
CAS-Nummer |
143190-15-2 |
---|---|
Molekularformel |
C26H24O3Sn |
Molekulargewicht |
503.2 g/mol |
IUPAC-Name |
tribenzylstannyl furan-2-carboxylate |
InChI |
InChI=1S/3C7H7.C5H4O3.Sn/c3*1-7-5-3-2-4-6-7;6-5(7)4-2-1-3-8-4;/h3*2-6H,1H2;1-3H,(H,6,7);/q;;;;+1/p-1 |
InChI-Schlüssel |
VVRVZSLTBGYEGF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.